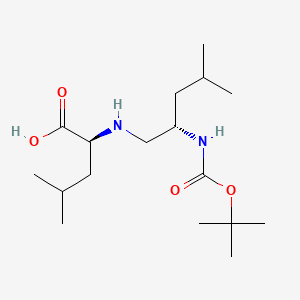

Boc-Leu-psi(CH2NH)Leu-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-Leu-psi(CH2NH)Leu-OH is a synthetic peptide derivative of Leucine enkephalin, an endogenous opioid peptide that plays a crucial role in pain management and mood regulation. This compound has garnered significant attention in medical research due to its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Leu-psi(CH2NH)Leu-OH typically involves the following steps:

Protection of Amino Groups: The amino groups of the leucine residues are protected using tert-butyloxycarbonyl (Boc) groups.

Formation of the Psi Bond: The psi (CH2NH) bond is introduced between the leucine residues through a reductive amination reaction.

Coupling Reaction: The protected leucine residues are coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Deprotection: The Boc protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Types of Reactions

Boc-Leu-psi(CH2NH)Leu-OH undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the psi (CH2NH) bond.

Substitution: The Boc protecting groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Reagents such as trifluoroacetic acid (TFA) for Boc group removal.

Major Products Formed

Hydrolysis: Leucine residues and smaller peptide fragments.

Oxidation: Oxidized derivatives of the peptide.

Substitution: Deprotected or functionalized peptide derivatives.

科学的研究の応用

Chemical and Biological Research

1. Model Compound for Peptide Bond Studies

Boc-Leu-psi(CH2NH)Leu-OH serves as a model compound for studying peptide bond formation and stability. The psi(CH2NH) bond provides enhanced stability against enzymatic degradation, making it a valuable tool in understanding peptide interactions and stability under physiological conditions.

2. Investigating Biological Processes

The compound has been investigated for its role in biological processes such as pain signaling and mood regulation. Its interaction with opioid receptors mimics the activity of endogenous opioid peptides, which is crucial for modulating pain and mood pathways.

3. Proteomics and Protein-Protein Interactions

Research indicates that this compound can be utilized to study protein-protein interactions (PPIs). By immobilizing the peptide on solid supports, researchers can assess its binding affinity with various target proteins, providing insights into complex biological processes essential for therapeutic development .

Therapeutic Applications

1. Pain Management

Due to its structural similarity to endogenous opioids, this compound is explored for potential applications in pain management therapies. It may offer new avenues for developing analgesics that are more effective and have fewer side effects compared to traditional opioids.

2. Mood Disorders

The compound's ability to interact with opioid receptors also positions it as a candidate for treating mood disorders. Its effects on mood regulation pathways could lead to novel treatments for conditions such as depression and anxiety.

Industrial Applications

1. Peptide-Based Drug Development

In the pharmaceutical industry, this compound is utilized in the synthesis of peptide-based drugs. Its stability makes it an attractive intermediate in the production of bioactive peptides that can target specific biological pathways effectively.

2. Analytical Techniques

The compound is also used as a reference standard in various analytical techniques, aiding in the characterization of peptide interactions and stability during drug formulation processes.

Table 1: Summary of Research Findings on this compound

作用機序

The mechanism of action of Boc-Leu-psi(CH2NH)Leu-OH involves its interaction with opioid receptors in the nervous system. The compound mimics the activity of endogenous opioid peptides, binding to these receptors and modulating pain and mood signaling pathways. This interaction leads to the activation of downstream signaling cascades that result in analgesic and mood-regulating effects.

類似化合物との比較

Similar Compounds

Leucine enkephalin: The parent compound from which Boc-Leu-psi(CH2NH)Leu-OH is derived.

Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH: Another synthetic peptide with a similar psi bond structure.

Uniqueness

This compound is unique due to its specific psi (CH2NH) bond, which imparts distinct chemical and biological properties. This bond enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications.

生物活性

Boc-Leu-psi(CH2NH)Leu-OH is a synthetic compound notable for its unique structural features, including a tert-butyloxycarbonyl (Boc) protecting group and a psi (CH2NH) linkage between leucine residues. This compound has garnered attention in biological research due to its potential applications in modulating various biological processes, particularly in pain signaling and mood regulation.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H34N2O4, with a molecular weight of approximately 334.48 g/mol. The synthesis involves several key steps:

- Protection of Amino Groups : The amino groups of leucine are protected using Boc groups.

- Formation of Psi Bond : A psi (CH2NH) bond is introduced through reductive amination.

- Coupling Reaction : The protected leucine residues are coupled using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

- Deprotection : The Boc groups are removed under acidic conditions to yield the final product.

Table 1: Summary of Synthesis Steps

| Step | Description |

|---|---|

| Protection | Use of Boc groups to protect amino groups |

| Psi Bond Formation | Reductive amination to introduce CH2NH linkage |

| Coupling Reaction | Peptide coupling with DCC |

| Deprotection | Removal of Boc groups under acidic conditions |

This compound exhibits biological activity primarily through its interaction with opioid receptors in the nervous system. By mimicking endogenous opioid peptides, it binds to these receptors, modulating pain and mood signaling pathways. This interaction activates downstream signaling cascades, leading to analgesic and mood-regulating effects.

Case Studies and Research Findings

- Pain Modulation : Research indicates that this compound can significantly reduce pain responses in animal models, suggesting its potential as a therapeutic agent for pain management.

- Mood Regulation : Studies have demonstrated that this compound may influence mood regulation through its action on neurotransmitter systems, particularly those involving serotonin and dopamine .

- Comparative Studies : In comparative studies with other peptide analogs, this compound showed enhanced stability and bioactivity, making it a candidate for further development in peptide-based therapies .

Table 2: Summary of Biological Activities

Applications in Research and Medicine

This compound has diverse applications in both research and clinical settings:

- Peptide Synthesis : It serves as a model compound for studying peptide bond formation and stability.

- Therapeutic Development : Potential applications in developing drugs for pain management and mood disorders.

- Analytical Techniques : Utilized as a reference compound in various analytical techniques within proteomics.

特性

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N2O4/c1-11(2)8-13(19-16(22)23-17(5,6)7)10-18-14(15(20)21)9-12(3)4/h11-14,18H,8-10H2,1-7H3,(H,19,22)(H,20,21)/t13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGKJRVDWFEBEO-KBPBESRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CN[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。